molecular formula C27H36N4O2 B13648421 1-{3-[({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methyl)amino]propyl}piperidin-4-ol

1-{3-[({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methyl)amino]propyl}piperidin-4-ol

Cat. No.: B13648421
M. Wt: 448.6 g/mol
InChI Key: XAMRXACHKMHXSP-UHFFFAOYSA-N
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Description

1-{3-[({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methyl)amino]propyl}piperidin-4-ol is a complex organic compound that features a piperidine ring, a pyrazole ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methyl)amino]propyl}piperidin-4-ol typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:

    Formation of the Pyrazole Ring: This step involves the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ring.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Piperidine Ring: The piperidine ring is typically formed through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Final Coupling: The final step involves coupling the pyrazole and piperidine intermediates under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-{3-[({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methyl)amino]propyl}piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

1-{3-[({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methyl)amino]propyl}piperidin-4-ol has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Pharmacology: It is used in research to understand its interactions with various biological targets, including receptors and enzymes.

    Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.

    Industrial Applications: It may be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-{3-[({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methyl)amino]propyl}piperidin-4-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-2-propanone: This compound shares the phenyl group and is used in the synthesis of various pharmaceuticals.

    4-(Aminomethyl)phenyl (4-(prop-2-yn-1-yloxy)phenyl)methanone: This compound has a similar structure and is used in UV light-induced covalent modification of biological targets.

    2-(piperazin-1-yl)ethan-1-ol: This compound contains a piperidine ring and is used in the synthesis of various pharmacologically active molecules.

Uniqueness

1-{3-[({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methyl)amino]propyl}piperidin-4-ol is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C27H36N4O2

Molecular Weight

448.6 g/mol

IUPAC Name

1-[3-[[1-phenyl-3-(4-propan-2-yloxyphenyl)pyrazol-4-yl]methylamino]propyl]piperidin-4-ol

InChI

InChI=1S/C27H36N4O2/c1-21(2)33-26-11-9-22(10-12-26)27-23(20-31(29-27)24-7-4-3-5-8-24)19-28-15-6-16-30-17-13-25(32)14-18-30/h3-5,7-12,20-21,25,28,32H,6,13-19H2,1-2H3

InChI Key

XAMRXACHKMHXSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C2=NN(C=C2CNCCCN3CCC(CC3)O)C4=CC=CC=C4

Origin of Product

United States

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